(3-Methylphenyl)methyl 4-nitrobenzoate

Angiotensin II AT1 receptor antagonism Structure-activity relationship (SAR) Nitrobenzoate regioisomer pharmacology

(3-Methylphenyl)methyl 4-nitrobenzoate (CAS 53218-08-9; synonym: 3-methylbenzyl 4-nitrobenzoate, CHEMBL498671) is a synthetic benzyl benzoate derivative bearing a para-nitro substituent on the benzoyl ring and a meta-methyl group on the benzyl moiety. With molecular formula C15H13NO4, molecular weight 271.27 g/mol, and XLogP 4.2, this compound belongs to the 4-nitrobenzoate ester class, characterized by sharp melting points and ease of crystallization.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
CAS No. 53218-08-9
Cat. No. B13799238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylphenyl)methyl 4-nitrobenzoate
CAS53218-08-9
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H13NO4/c1-11-3-2-4-12(9-11)10-20-15(17)13-5-7-14(8-6-13)16(18)19/h2-9H,10H2,1H3
InChIKeyNKSJKDPWIBQVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylphenyl)methyl 4-nitrobenzoate (CAS 53218-08-9): A Regioisomerically Defined 4-Nitrobenzoate Ester for Angiotensin II AT1 Receptor Research and Antimycobacterial Screening


(3-Methylphenyl)methyl 4-nitrobenzoate (CAS 53218-08-9; synonym: 3-methylbenzyl 4-nitrobenzoate, CHEMBL498671) is a synthetic benzyl benzoate derivative bearing a para-nitro substituent on the benzoyl ring and a meta-methyl group on the benzyl moiety [1]. With molecular formula C15H13NO4, molecular weight 271.27 g/mol, and XLogP 4.2, this compound belongs to the 4-nitrobenzoate ester class, characterized by sharp melting points and ease of crystallization [2]. It was characterized as part of a >40-compound benzyl benzoate derivative library targeting angiotensin II type 1 (AT1) receptor antagonism, and its regioisomeric identity—4-nitro on benzoate, 3-methyl on benzyl—distinguishes it from closely related nitro-positional isomers with markedly different biological activity profiles [3].

Why 4-Nitrobenzoate Benzyl Esters Cannot Be Interchanged: Position-Specific Effects of Nitro Substitution on AT1 Receptor Antagonism and Physicochemical Profile


Within the benzyl benzoate derivative class, moving the nitro group between the ortho, meta, and para positions of the benzoyl ring produces IC50 values spanning a >8-fold range against the same AT1 receptor target under identical assay conditions [1]. The 4-nitro isomer (target compound) exhibits an IC50 of 342 μM, whereas the 2-nitro regioisomer achieves 40.5 μM—an ~8.4-fold potency difference driven solely by nitro position [2]. Similarly, swapping the nitro group from the benzoyl ring to the benzyl ring (4-nitrobenzyl benzoate, IC50 1080 μM) causes a >3-fold loss in activity [2]. Furthermore, the 4-nitro isomer has an XLogP of 4.2 compared to 3.5 for the 2-nitro isomer, indicating that nitro position also materially alters lipophilicity, membrane permeability potential, and formulation behavior [3]. These regioisomer-dependent differences mean that substituting one nitrobenzyl benzoate for another without confirming positional identity will introduce uncontrolled variability in biological assay outcomes and physicochemical properties.

Quantitative Differentiation Evidence for (3-Methylphenyl)methyl 4-nitrobenzoate (CAS 53218-08-9) Versus Closest Analogs


Nitro Positional SAR: 4-Nitro vs. 2-Nitro vs. 3-Nitro Regioisomer AT1 Receptor Antagonist Activity

In the benzyl benzoate derivative series reported by Ohno et al. (2008), the position of the nitro substituent on the benzoyl ring is the dominant determinant of AT1 receptor antagonist potency. The 4-nitro isomer (target compound, CHEMBL498671) yields an IC50 of 342,000 nM, representing an intermediate activity level: ~8.4-fold less potent than the 2-nitro isomer (CHEMBL498499, IC50 40,500 nM) but essentially equipotent with the 3-nitro isomer (CHEMBL526296, IC50 335,000 nM) [1]. The paper explicitly highlights that the 2'-nitrobenzoate derivatives showed about 10-fold higher activity than benzyl benzoate itself, while the 4-nitro isomer was not among the most active congeners [2]. This places the 4-nitro compound as a critical negative-control regioisomer for SAR studies—essential for confirming that nitro-position effects, not merely nitro presence, drive activity.

Angiotensin II AT1 receptor antagonism Structure-activity relationship (SAR) Nitrobenzoate regioisomer pharmacology

Benzoyl vs. Benzyl Nitro Placement: Regioisomeric Swap Causes >3-Fold AT1 Activity Loss

A critical structural distinction within the Ohno et al. compound library is whether the nitro group resides on the benzoyl ring (as in the target compound) or on the benzyl ring. The target compound (3-methylbenzyl 4-nitrobenzoate, IC50 342,000 nM) places the nitro para on the benzoyl moiety, while the regioisomeric 4-nitrobenzyl benzoate (CHEMBL356869) places the nitro para on the benzyl moiety and carries no nitro on the benzoyl ring. The latter shows an IC50 of 1,080,000 nM—a 3.16-fold reduction in potency [1]. This demonstrates that the specific placement of the electron-withdrawing nitro group on the benzoyl carbonyl-bearing ring is essential for maintaining even modest AT1 receptor interaction, consistent with the requirement for carbonyl polarization in receptor binding.

Nitro positional isomerism Benzyl benzoate scaffold engineering AT1 receptor antagonist design

Meta-Methyl Benzyl Modification: Contribution to AT1 Activity Relative to Unsubstituted Benzyl Benzoate

The meta-methyl group on the benzyl ring contributes additively to AT1 receptor antagonism. Comparing the target compound (3-methylbenzyl 4-nitrobenzoate, IC50 342,000 nM) with the simpler 4-nitrobenzoate ester bearing an unsubstituted benzyl group—benzyl 4-nitrobenzoate—is informative, though benzyl 4-nitrobenzoate was not directly tested in the Ohno et al. panel. However, within the same assay, 3-methylbenzyl benzoate (CHEMBL453990, lacking any nitro group) achieves an IC50 of 48,600 nM, which is 10.4-fold more potent than unsubstituted benzyl benzoate (IC50 504,000 nM), confirming that the meta-methyl group alone confers substantial activity enhancement [1]. The target compound's 1.47-fold improvement over benzyl benzoate therefore represents the combined effect of a 4-nitro group (which alone provides modest enhancement) and the meta-methyl group (which alone provides ~10-fold enhancement), with the 4-nitro group partially attenuating the gain conferred by the meta-methyl substituent.

Benzyl substitution SAR Meta-methyl effect AT1 receptor antagonist optimization

Lipophilicity Differentiation: XLogP 4.2 for 4-Nitro Isomer vs. 3.5 for 2-Nitro Isomer

Nitro position on the benzoyl ring directly modulates the compound's lipophilicity. The target 4-nitro isomer has a computed XLogP of 4.2, whereas the more potent 2-nitro regioisomer has an XLogP of 3.5—a difference of 0.7 log units [1]. This represents a ~5-fold difference in theoretical octanol-water partition coefficient, with implications for membrane permeability, aqueous solubility, and protein binding. The higher XLogP of the 4-nitro isomer suggests greater lipophilicity, which may influence formulation requirements, DMSO solubility for assay preparation, and non-specific binding in biological assays. Both isomers satisfy Lipinski's rule of five [2].

Lipophilicity Membrane permeability prediction Physicochemical profiling

Antimycobacterial Class Advantage: 4-Nitrobenzoate Esters Outperform Non-Nitro Benzoates of Comparable pKa

In a systematic study of 64 benzoate and nitrobenzoate esters against M. tuberculosis H37Rv, Pais et al. (2023) demonstrated that 4-nitro-substituted benzoate esters consistently exhibit stronger antimycobacterial activity than esters derived from non-nitro benzoic acids of comparable pKa [1]. Specifically, the 4-nitrobenzoate series (pKa of liberated acid = 3.4) showed superior MIC values compared to the 3,5-dichloro series (pKa 3.6), 4-trifluoromethyl series (pKa 3.6), and 3,5-bis(trifluoromethyl) series (pKa 3.2), establishing that the 4-nitro group confers a specific activity advantage beyond its acid-strengthening effect [2]. Within the 4-nitrobenzoate series, antimycobacterial potency is strongly modulated by the ester alkoxy chain length, with optimal activity (MIC 8–16 μg/mL) observed for C8–C10 n-alkyl esters [3]. While the target compound (bearing a 3-methylbenzyl ester rather than an n-alkyl chain) was not directly tested in this study, it shares the 4-nitrobenzoate pharmacophore that underpins this class-level advantage.

Antimycobacterial activity Tuberculosis drug discovery Nitrobenzoate prodrugs

4-Nitrobenzoate Ester Crystallinity Advantage for Purification and Characterization

The 4-nitrobenzoate ester class is well-established in organic chemistry for forming solid derivatives with sharp melting points, facilitating purification by crystallization and enabling characterization of the parent alcohol via melting point determination [1]. This property distinguishes 4-nitrobenzoate esters from many other benzoate ester classes (e.g., simple benzoates or 3-nitrobenzoates), which may form oils or low-melting solids under identical conditions. The target compound, as a 4-nitrobenzoate ester, inherits this class property, making it particularly suitable as a derivatization standard or as a crystalline synthetic intermediate where solid-phase handling, storage stability, and melting point-based identity confirmation are required . The compound has a registered GC-MS spectrum in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 52VsuBtov0u), further supporting its utility as an analytical reference standard [2].

Crystallinity Derivatization Analytical characterization

Optimal Research and Procurement Application Scenarios for (3-Methylphenyl)methyl 4-nitrobenzoate (CAS 53218-08-9)


Regioisomeric Negative Control in Angiotensin II AT1 Receptor Structure-Activity Relationship Studies

In SAR campaigns exploring benzyl benzoate-derived AT1 receptor antagonists, the 4-nitro isomer (IC50 342 μM) serves as an essential negative-control regioisomer alongside the more potent 2-nitro isomer (IC50 40.5 μM) [1]. The ~8.4-fold activity differential between these regioisomers, measured under identical assay conditions, provides a calibrated benchmark for validating that observed activity changes are attributable to nitro position rather than assay variability. Procurement of both regioisomers from the same synthesis panel (Ohno et al., 2008) ensures comparability of purity, stereoelectronic properties, and handling characteristics [1].

Antimycobacterial Lead Exploration Using the 4-Nitrobenzoate Privileged Scaffold

The compound embodies the 4-nitrobenzoate pharmacophore that Pais et al. (2023) identified as superior to non-nitro benzoates for antimycobacterial activity, with the 4-nitro series achieving MIC values as low as 8 μg/mL against M. tuberculosis H37Rv at optimal alkyl chain lengths [2]. The target compound's 3-methylbenzyl ester moiety represents a structurally distinct departure from the n-alkyl esters systematically tested, offering an opportunity to explore whether aryl-substituted benzyl esters within the 4-nitrobenzoate class retain or improve upon the antimycobacterial activity of straight-chain alkyl analogs [2].

Analytical Reference Standard for GC-MS Identification of Nitrobenzoate Esters

The compound has a curated GC-MS spectrum in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 52VsuBtov0u), with exact mass 271.084458 Da [3]. This spectral reference enables its use as a retention time and fragmentation pattern standard for identifying related nitrobenzoate esters in reaction monitoring, environmental analysis, or metabolite identification workflows. The compound's 4-nitrobenzoate ester class property of sharp melting points further supports its use as a chromatographic calibration standard [4].

Physicochemical Probe for Lipophilicity-Dependent Membrane Permeability Studies

With an XLogP of 4.2—significantly higher than the 2-nitro regioisomer (XLogP 3.5) [5]—the target compound serves as a matched molecular pair for investigating how nitro position modulates passive membrane permeability, P-glycoprotein efflux susceptibility, and plasma protein binding within a constant molecular framework (identical MW 271.27, formula C15H13NO4). This application is directly relevant for ADME screening cascades in early drug discovery where regioisomer-dependent lipophilicity effects must be deconvoluted from other structural variables [5].

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